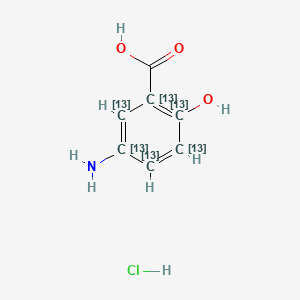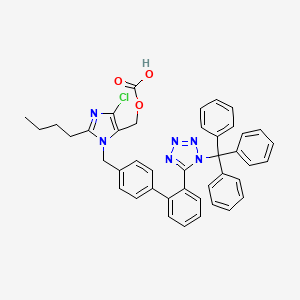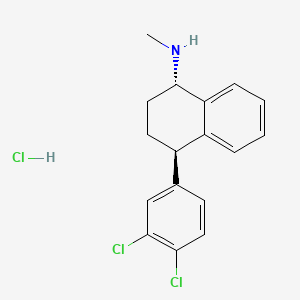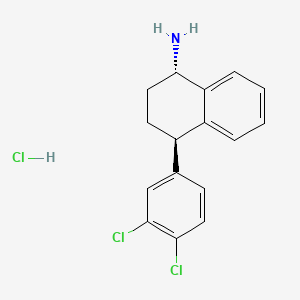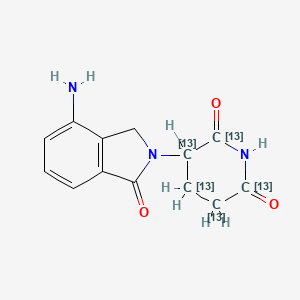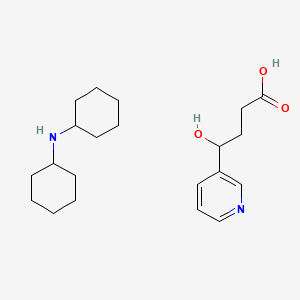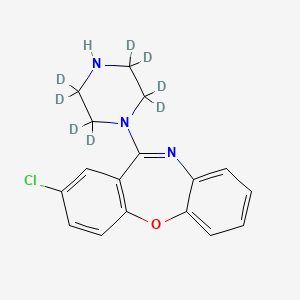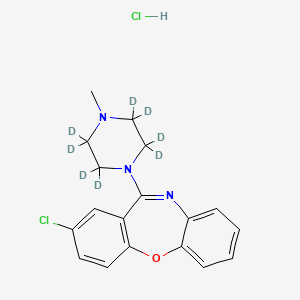
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated analog of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent Cyclophosphamide. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 allows for more precise analytical studies, making it a valuable tool in pharmacokinetic and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves multiple steps, starting from the parent compound Cyclophosphamide. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:
Deuterium Exchange Reactions: These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Oxidation and Reduction Steps: These steps are necessary to convert Cyclophosphamide into its hydroxy derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Automated Reaction Systems: These systems ensure precise control over reaction conditions, leading to consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal complexes.
Major Products
The major products formed from these reactions include:
Deuterated Metabolites: These are useful in metabolic studies.
Hydroxy Derivatives: These derivatives are important for pharmacokinetic studies.
科学研究应用
(R,S)-4-Hydroxy Cyclophosphamide-d4 has a wide range of scientific research applications:
Chemistry: Used in isotope labeling studies to understand reaction mechanisms.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new chemotherapeutic agents and analytical methods.
作用机制
The mechanism of action of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves its conversion to active metabolites that interact with DNA. The molecular targets include:
DNA Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks.
Enzyme Inhibition: It inhibits various enzymes involved in DNA repair and replication.
The pathways involved include:
Metabolic Activation: The compound is metabolized by liver enzymes to form active intermediates.
DNA Damage Response: The cell’s response to DNA damage includes activation of repair pathways and apoptosis.
相似化合物的比较
Similar Compounds
Cyclophosphamide: The parent compound, used widely in chemotherapy.
4-Hydroxy Cyclophosphamide: The non-deuterated analog.
Ifosfamide: A similar chemotherapeutic agent with a different metabolic profile.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability.
Improved Analytical Precision: The deuterium labeling allows for more accurate tracking in metabolic studies.
属性
CAS 编号 |
1329838-09-6 |
|---|---|
分子式 |
C7H15Cl2N2O3P |
分子量 |
281.106 |
IUPAC 名称 |
(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |
InChI 键 |
RANONBLIHMVXAJ-OQGQRPTOSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
同义词 |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


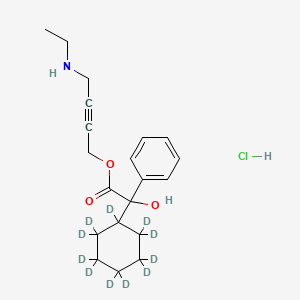
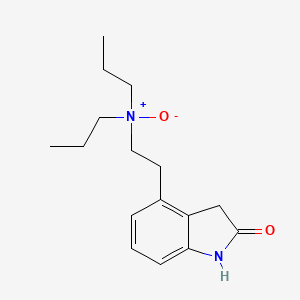
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
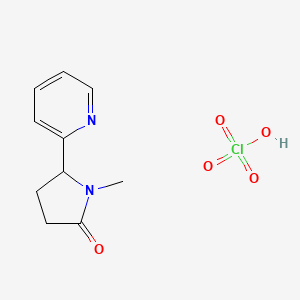
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
